molecular formula C14H21NO2 B14839775 2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine

2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine

Cat. No.: B14839775
M. Wt: 235.32 g/mol
InChI Key: IQIMOERYJJNGCX-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy, cyclopropoxy, and ethyl substituents on a pyridine ring, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-4-methoxy-6-ethylpyridine
  • 2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine
  • 2-Tert-butoxy-4-cyclopropoxy-6-propylpyridine

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-6-ethylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-6-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C14H21NO2/c1-5-10-8-12(16-11-6-7-11)9-13(15-10)17-14(2,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

IQIMOERYJJNGCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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